Doxofylline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxofylline-d4 is the deuterium labeled Doxofylline . It is an antagonist of adenosine A1 receptor and also inhibits phosphodiesterase IV .
Synthesis Analysis
Doxofylline is a xanthine derivative characterized by a much higher handling than that of theophylline . It has been evaluated in the treatment of asthma of patients non-responsive to the first-line inhaled corticosteroids . It was found to be significantly more effective than theophylline in reducing daily asthma events and risk of adverse events .Molecular Structure Analysis
Doxofylline, chemically known as 7- (1,3-dioxolan-2-ylmethyl)-3,7-dihydro-l,3 dimethyl-lH-purine-2,6-dione, is a xanthine derivative . It differs from theophylline in containing the dioxalane group at position 7 . The chemical formula of Doxofylline is C11H14N4O4 .Chemical Reactions Analysis
Doxofylline has been shown to exert a powerful bronchodilator and anti-inflammatory activity, which can be exploited when the inhaled oral corticosteroids are not sufficient to get the desired effect of reducing symptoms . Unlike theophylline, doxofylline does not require blood testing .Physical And Chemical Properties Analysis
The average weight of Doxofylline is 266.257 and its monoisotopic mass is 266.101504947 . Its chemical formula is C11H14N4O4 .Scientific Research Applications
Bronchodilator Development
Doxofylline, a bronchodilator used for treating chronic obstructive pulmonary disease (COPD) and asthma, has been studied for its efficacy in immediate release tablet formulations. It acts as a phosphodiesterase inhibitor with minimal cardiovascular side effects due to its low affinity for adenosine receptors. A study focused on the development and evaluation of Doxofylline tablets, highlighting its successful formulation and consistent release profile in comparison to reference products, demonstrating its potential in bronchodilator medication development (Agirela et al., 2018).
Therapeutic Drug Monitoring
A sensitive microscale HPLC-UV method was developed for the determination of Doxofylline and its metabolites in plasma, specifically adapted for children. This method supports therapeutic drug monitoring (TDM) in pediatric patients, contributing to personalized medicine approaches in treating asthma and COPD (Wu et al., 2019).
Analytical Methods for Quantification
Various spectrophotometric methods have been developed for the quantitative determination of Doxofylline in bulk and dosage forms. These methods, based on the formation of charge transfer complexes and reaction with specific reagents, provide simple, sensitive, and accurate means for drug quantification in pharmaceutical analysis (Kumar et al., 2011).
Anti-Inflammatory Properties
Research has explored Doxofylline's anti-inflammatory properties, particularly its effect on lung inflammation induced by lipopolysaccharide in mice. The drug demonstrated significant inhibition of neutrophil recruitment and cytokine release in the lungs, suggesting potential applications beyond bronchodilation in respiratory disease treatment (Riffo-Vasquez et al., 2014).
Comparative Effectiveness in COPD
A meta-analysis of clinical trials assessed Doxofylline's impact on COPD patients, highlighting its effectiveness in improving forced expiratory volume and its superior safety profile compared to theophylline. This study supports the use of Doxofylline as a viable alternative in COPD management, offering insights into optimizing treatment strategies (Cazzola et al., 2018).
Safety And Hazards
Future Directions
Doxofylline has been reassessed for its role as an add-on treatment in pediatric asthma grade 1–4 . It has been suggested that doxofylline seems to be the best xanthine in the treatment of COPD . Future research could focus on the use of this drug to reduce exacerbations and hospitalizations due to asthma or COPD as an alternative to expensive biologics, and certainly as an alternative to theophylline .
properties
CAS RN |
1346599-13-0 |
---|---|
Product Name |
Doxofylline-d4 |
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
270.281 |
IUPAC Name |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI Key |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
synonyms |
7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4; _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline; 2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4; ABC 12/3-d4; ABC 1213-d4; Ansimar-d4; Dioxyfilline-d4; Doxophylline-d4; Maxivent |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.